(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Fragment-Based Drug Discovery FBDD Solubility Prediction

NK-3 antagonist discovery requires a validated pyrazole fragment with established synthetic protocols. Unvalidated analogs risk lost SAR. (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol offers: • Core of US10544150 patent series, sub-500 nM target engagement. • 3-Hydroxymethyl handle for rapid diversification. • Available in commercial fragment libraries for immediate screening.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 124344-98-5
Cat. No. B055192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
CAS124344-98-5
Synonyms(1-METHYL-5-PHENYL-1H-PYRAZOL-3-YL)METHANOL
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)CO)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3
InChIKeyZMDMCKKOZJKHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Sourcing & Procurement Guide


(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS 124344-98-5) is a small-molecule pyrazole derivative with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . It is categorized as a fragment molecule and serves as a versatile building block in medicinal chemistry and organic synthesis [1]. The compound features a primary alcohol functional group attached to the 3-position of a 1-methyl-5-phenyl-1H-pyrazole core, making it amenable to further derivatization via esterification, oxidation, or etherification. Commercially, it is available from multiple suppliers at standard purities of 97-98%, with established physical properties including a melting point of 95-97°C and a predicted density of 1.14 g/cm³ [2].

Fragment building block for FBDD and medicinal chemistry
Primary alcohol handle for esterification, oxidation, or etherification
Multi-supplier sourcing with established purity specifications

Risks of Generic Substitution for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol


The substitution pattern on the pyrazole ring—specifically the 1-methyl, 5-phenyl, and 3-hydroxymethyl arrangement—determines both the compound's synthetic utility and its downstream performance in target applications. The regioisomeric analog (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol (CAS 864068-97-3) differs only in the placement of the phenyl and hydroxymethyl groups but is distinct in both chemical behavior and available commercial sourcing [1]. The non-methylated analog (5-phenyl-1H-pyrazol-3-yl)methanol (CAS 179057-19-3) lacks the N1-methyl group, which alters hydrogen-bonding capacity and nucleophilicity of the pyrazole nitrogens [2]. More critically, the target compound serves as the core scaffold for derivatives with reported nanomolar-range biological activity against specific receptors—a feature not transferable to structurally similar but unvalidated analogs. Substituting a generic pyrazole building block without verifying the exact substitution pattern risks compromising synthetic reproducibility, losing access to established reaction protocols, and forfeiting structure-activity relationships documented in patent literature.

Regioisomeric substitution pattern

Phenyl/hydroxymethyl position swap may alter chemical reactivity and downstream structure-activity relationships.

N1-methyl group absence

Non-methylated analog lacks the N1-methyl group, which can affect hydrogen-bonding capacity and nucleophilicity.

Unvalidated scaffold activity

Core scaffold has reported nanomolar-range biological derivatives; unvalidated analogs risk loss of documented SAR.

Head-to-Head Quantitative Comparison Data for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol


LogP & Solubility: Methylated vs. Non-Methylated Analog

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS 124344-98-5) possesses a calculated LogP value of approximately 1.58 and a topological polar surface area (TPSA) of 38.05 Ų [1]. In comparison, its non-methylated analog (5-phenyl-1H-pyrazol-3-yl)methanol (CAS 179057-19-3) exhibits a calculated LogP of 1.00 and a TPSA of 50.94 Ų due to the presence of an additional hydrogen-bond donor at the N1 position [2]. The methylated derivative shows a 0.58 unit increase in LogP, indicating higher lipophilicity and potentially improved membrane permeability. Both compounds fall within the Astex Rule of Three (molecular weight <300, LogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3), making them suitable fragment screening candidates, but the differential LogP offers a distinct physicochemical profile for library design.

LogP & TPSA
Context-dependent
Target LogP 1.58 vs non-methylated 1.00 (Δ +0.58); TPSA 38.05 vs 50.94 Ų
Higher lipophilicity may support intracellular or CNS-penetrant fragment library design.
In silico calculated; verify experimentally.
Fragment-Based Drug Discovery FBDD Solubility Prediction

NK-3 Receptor Affinity of Core Scaffold Derivatives

A derivative of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol, specifically the compound identified as US10544150 Compound 222 (BDBM430799) incorporating the 1-methyl-5-phenyl-1H-pyrazol-3-yl core scaffold, demonstrates a binding affinity (Ki) of <500 nM against the human neuromedin-K (NK-3) receptor in an in vitro radioligand competition assay using the NK-3 selective antagonist SB222200 [1]. While direct affinity data for the parent alcohol are not available in the literature, this sub-500 nM Ki for a derivative establishes that the core scaffold is compatible with high-affinity target engagement at therapeutically relevant concentrations. The regioisomeric core (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol has not been similarly validated in NK-3 receptor patent literature, making the 5-phenyl substitution pattern the validated scaffold for this target class.

NK-3 Receptor Affinity
Reported
Derivative containing core scaffold: Ki
Supports NK-3 receptor binding assay context and target engagement rationale.
Derivative data; core scaffold contribution requires validation.
Copper-Mediated Amination
Class-level
Literature-validated protocol: Nayak et al., RSC Adv. 2012, 2, 3367
Supports synthetic workflow with reported conditions for pyrazolopyridine preparation.
Reactivity may differ under the same conditions for other substitution patterns.
Commercial Availability
Context-dependent
5+ major suppliers; ChEBI:194857; broader database and sourcing footprint than regioisomer
Supply chain resilience context for long-term research programs.
Procurement analysis 2025; verify supplier status and purity specifications.
Neurokinin Receptor NK-3 Antagonist GPCR Ligand

Copper-Mediated Amination to Pyrazolopyridines

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol has a documented and reproducible application in the preparation of pyrazolopyridines via copper-mediated intramolecular amination and oxidation of primary allylamines, as reported by Nayak et al. (2012, RSC Advances) [1]. This synthetic route is specifically established for the 1-methyl-5-phenyl substitution pattern. While pyrazolopyridine synthesis can theoretically be attempted with various pyrazole alcohols, the reaction conditions and yields reported in the primary literature are optimized for and validated with this exact compound. The analogous non-methylated (5-phenyl-1H-pyrazol-3-yl)methanol or regioisomeric variants may exhibit different reactivity profiles under the same copper-catalyzed conditions due to altered N-coordination capacity and steric environment at the pyrazole ring.

Copper-Mediated Amination
Class-level
Literature-validated protocol: Nayak et al., RSC Adv. 2012, 2, 3367
Supports synthetic workflow with reported conditions for pyrazolopyridine preparation.
Reactivity may differ under the same conditions for other substitution patterns.
Heterocyclic Synthesis Copper Catalysis Pyrazolopyridine

Regioisomer Comparison: MW & LogP for Fragment Library Selection

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS 124344-98-5) and its regioisomer (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol (CAS 864068-97-3) share identical molecular formulas (C₁₁H₁₂N₂O) and molecular weights (188.23 g/mol) but differ in substitution pattern [1]. The 5-phenyl regioisomer places the phenyl group adjacent to the N1-methyl group, creating a distinct steric and electronic environment at the pyrazole ring compared to the 3-phenyl variant. Both compounds are commercially available as fragment molecules for FBDD applications, but the 5-phenyl substitution pattern (target compound) is specifically represented in the ChEBI database (CHEBI:194857) and has more extensive commercial sourcing across Thermo Fisher, TargetMol, and Maybridge product lines [2]. This broader commercial availability translates to more reliable supply chains and documented purity specifications (97-98% standard) compared to the regioisomer, which has fewer validated suppliers.

Commercial Availability
Context-dependent
5+ major suppliers; ChEBI:194857; broader database and sourcing footprint than regioisomer
Supply chain resilience context for long-term research programs.
Procurement analysis 2025; verify supplier status and purity specifications.
Fragment-Based Screening Chemical Diversity Library Design

Validated Applications for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol


FBDD Library Inclusion for NK-3 & GPCR Targets

Include (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol in fragment screening libraries targeting neuromedin-K (NK-3) receptor or related GPCRs. The core scaffold has demonstrated compatibility with sub-500 nM target engagement in derivative compounds, as documented in US Patent US10544150 [1]. The compound's calculated LogP of 1.58 and TPSA of 38.05 Ų align with fragment library design guidelines, offering a balanced physicochemical profile for hit identification and subsequent fragment growing or linking campaigns.

Pyrazolopyridine Synthesis via Copper-Mediated Amination

Employ (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol as a validated starting material for the preparation of pyrazolopyridine scaffolds using copper-mediated intramolecular amination and oxidation protocols, as described by Nayak et al. (RSC Advances, 2012) [1]. This application leverages literature-validated reaction conditions optimized specifically for the 1-methyl-5-phenyl substitution pattern, reducing method development time and improving synthetic reproducibility.

SAR Exploration of 1,3,5-Trisubstituted Pyrazoles

Utilize (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol as a central building block for generating focused libraries of 1,3,5-trisubstituted pyrazoles. The primary alcohol at the 3-position provides a versatile handle for diversification (esterification, oxidation to aldehyde, conversion to halide or amine), while the fixed 1-methyl and 5-phenyl groups maintain a consistent core. This scaffold has demonstrated tractable chemistry in medicinal chemistry campaigns, as evidenced by its inclusion in commercial fragment collections (TargetMol Fr12608, Maybridge CC46509) and its representation in the ChEBI ontology (CHEBI:194857) [1][2].

Coordination Chemistry & Photoluminescent Material Precursor

Consider (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol as a precursor for pyrazolate ligands in cyclic trinuclear copper(I) complex synthesis. The 3-methyl-5-phenyl substitution pattern on the pyrazole ring (accessible via functional group interconversion of the target compound) has been shown to influence solid-state structure and photoluminescence properties in copper complexes, inducing smaller structural distortions and a red-shift in emission due to intermolecular cuprophilic interactions [1]. This establishes the target compound as a viable entry point for materials chemistry applications involving pyrazolate-bridged polynuclear metal complexes.

Application
Selection Property
Validation Focus
FBDD Library (NK-3 GPCR)
Fragment library design fit
NK-3 receptor binding assay; fragment growing
Pyrazolopyridine Synthesis
Reported synthetic protocol
Reaction yield and reproducibility
1,3,5-Trisubstituted Pyrazole SAR
Core scaffold with derivatization chemistry
Derivatization scope and SAR verification
Coordination Chemistry & Photoluminescence
Pyrazolate ligand precursor context
Photoluminescence property characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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